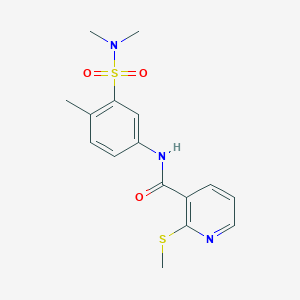
Sodiumammoniumphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodiumammoniumphosphate, also known as sodium ammonium hydrogen phosphate, is an inorganic compound with the chemical formula NaNH₄HPO₄. It is commonly found in its tetrahydrate form, NaNH₄HPO₄·4H₂O. This compound is known for its solubility in water and its use in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodiumammoniumphosphate can be synthesized through the reaction of ammonium phosphate (e.g., diammonium phosphate) with sodium chloride in an aqueous medium. The reaction typically occurs at temperatures ranging from -10°C to 40°C. The crystallization process helps in obtaining pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by metering water and diammonium phosphate into a dissolver, followed by the addition of sodium chloride. The resulting slurry is then cooled and centrifuged to obtain this compound crystals, which are subsequently dried .
Chemical Reactions Analysis
Types of Reactions: Sodiumammoniumphosphate undergoes various chemical reactions, including:
Decomposition: It decomposes to form ammonia and phosphoric acid.
Substitution: Reacts with lead nitrate to form lead phosphate and ammonium nitrate.
Common Reagents and Conditions:
Decomposition: Occurs readily, emitting toxic fumes.
Substitution: Lead nitrate is a common reagent used in substitution reactions.
Major Products:
Decomposition: Ammonia and phosphoric acid.
Substitution: Lead phosphate and ammonium nitrate.
Scientific Research Applications
Sodiumammoniumphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in microbiological media and as a component in nutrient solutions.
Medicine: Utilized in diagnostic tests and as a reagent in biochemical assays.
Industry: Applied in the production of fertilizers, flame retardants, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of sodiumammoniumphosphate involves its ability to act as a source of both sodium and ammonium ions. These ions can participate in various biochemical pathways and reactions. For example, in biological systems, the ammonium ion can be assimilated into amino acids, while the phosphate ion can be involved in energy transfer processes .
Comparison with Similar Compounds
- Ammonium phosphate (NH₄)₃PO₄
- Diammonium phosphate (NH₄)₂HPO₄
- Monoammonium phosphate (NH₄)H₂PO₄
- Trisodium phosphate Na₃PO₄
- Tripotassium phosphate K₃PO₄
Comparison: Sodiumammoniumphosphate is unique due to its combination of sodium and ammonium ions, which provides distinct chemical properties and reactivity compared to other similar compounds. For instance, while ammonium phosphate is primarily used as a fertilizer, this compound finds applications in both industrial and research settings due to its buffering capacity and solubility .
Properties
Molecular Formula |
H12N3Na3O4P+3 |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
triazanium;trisodium;phosphate |
InChI |
InChI=1S/3H3N.3Na.H3O4P/c;;;;;;1-5(2,3)4/h3*1H3;;;;(H3,1,2,3,4)/q;;;3*+1; |
InChI Key |
NGZJTDUCPJZWLA-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)


![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)


![4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
